Ethyl 4-methylnicotinate hydrochloride
Description
Contextualization within Nicotinate (B505614) Chemistry and its Derivatives
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives, collectively referred to as nicotinates, are a well-established class of compounds with diverse biological activities. The core structure, a pyridine (B92270) ring with a carboxylic acid group at the 3-position, is a key pharmacophore. Ethyl 4-methylnicotinate hydrochloride is a modification of this basic scaffold, featuring an ethyl ester in place of the carboxylic acid and a methyl group at the 4-position of the pyridine ring. This substitution pattern influences the compound's physical and chemical properties, such as its solubility and reactivity, making it suitable for specific synthetic transformations.
The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, which is advantageous for its use in various reaction conditions. The general class of nicotinate esters is known to be useful in the synthesis of a wide range of biologically active molecules.
Significance of this compound as a Research Subject
The primary significance of this compound in a research context lies in its role as a precursor to novel compounds with potential pharmacological activity. Its utility as a research chemical is underscored by its commercial availability and its application in the synthesis of molecules that are then subjected to biological evaluation.
A notable example of its application is in the synthesis of derivatives that have shown promise as anti-inflammatory and analgesic agents. For instance, while not starting directly with the hydrochloride salt, the synthesis of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate involves a related nicotinate structure, and the final steps of similar syntheses often involve acidification with hydrochloric acid, which would form the hydrochloride salt of any basic pyridine nitrogen present. mdpi.com In one study, derivatives synthesized from a related 4-methylnicotinate precursor exhibited potent anti-inflammatory and analgesic effects in preclinical models, in some cases exceeding the activity of established drugs like Piroxicam and Meloxicam. mdpi.com This highlights the potential of the 4-methylnicotinate scaffold in generating new drug candidates.
The compound serves as a key intermediate, allowing for the introduction of the 4-methyl-3-pyridylcarbonyl moiety into larger, more complex molecular architectures. This strategic use of this compound enables the exploration of new chemical space in the quest for novel therapeutics.
Scope and Academic Relevance of Current Investigations
Current academic and industrial research involving this compound and related nicotinates is focused on its application as a versatile building block in drug discovery and medicinal chemistry. The academic relevance is demonstrated by its use in the synthesis of new chemical entities that are then investigated for a variety of biological activities.
Investigations are not limited to anti-inflammatory and analgesic discovery. The pyridine nucleus is a common feature in drugs targeting a wide range of conditions, and as such, derivatives of this compound could be explored for other therapeutic areas. The ability to modify the ester group and further functionalize the pyridine ring allows for the creation of diverse libraries of compounds for high-throughput screening.
The study of such building blocks is crucial for advancing the field of medicinal chemistry, as it provides the fundamental tools for constructing the next generation of therapeutic agents. The ongoing research into the synthesis and application of derivatives from this compound contributes to the broader understanding of structure-activity relationships in nicotinate-based compounds.
Chemical Compound Information
| Compound Name |
| This compound |
| Ethyl 4-methylnicotinate |
| 4-methylnicotinic acid |
| Nicotinic acid |
| Niacin |
| Piroxicam |
| Meloxicam |
| Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate |
Chemical Properties of Ethyl 4-methylnicotinate and its Hydrochloride Salt
| Property | Value |
|---|---|
| Ethyl 4-methylnicotinate | |
| CAS Number | 55314-29-9 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| This compound | |
| CAS Number | 6316-72-9 |
| Molecular Formula | C₉H₁₂ClNO₂ |
| Molecular Weight | 201.65 g/mol |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-methylpyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-3-12-9(11)8-6-10-5-4-7(8)2;/h4-6H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQRYSKZJUXMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372897 | |
| Record name | Ethyl 4-methylnicotinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6316-72-9 | |
| Record name | 6316-72-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-methylnicotinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Advancements for Ethyl 4 Methylnicotinate Hydrochloride
Established Reaction Pathways for Nicotinate (B505614) Ester Synthesis
Traditional methods for synthesizing nicotinate esters, including ethyl 4-methylnicotinate, have been well-documented. These pathways often rely on fundamental organic reactions that have been optimized over decades for efficiency and yield.
Direct Esterification Protocols
The most common and direct route to ethyl 4-methylnicotinate is the Fischer-Speier esterification of its corresponding carboxylic acid, 4-methylnicotinic acid. This acid-catalyzed condensation reaction involves heating the carboxylic acid with an excess of ethanol (B145695).
The reaction is an equilibrium process, and to drive it towards the formation of the ester, a strong acid catalyst is employed, and water, the byproduct, is typically removed. masterorganicchemistry.commasterorganicchemistry.com Common catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchemicalbook.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com
Recent modifications to this protocol focus on greener chemistry, utilizing solid acid catalysts. A method disclosed in patent CN106957262A describes using a solid acid catalyst in toluene, which simplifies catalyst recovery and reduces corrosive waste streams. guidechem.comgoogle.com This process involves stirring nicotinic acid, anhydrous ethanol, and the catalyst at 50-65°C, followed by reflux to remove water. google.com
Table 1: Comparison of Direct Esterification Conditions for Nicotinate Esters
| Reactant | Alcohol | Catalyst | Conditions | Yield | Source |
| Nicotinic Acid | Methanol | Conc. H₂SO₄ | Reflux, 13 hours | 23.39% | chemicalbook.com |
| Nicotinic Acid | Ethanol | Conc. H₂SO₄ | Reflux | Not specified | guidechem.com |
| Nicotinic Acid | Ethanol | Solid Acid (HND230) | 50-65°C, then reflux in toluene | 97.2% | google.com |
Derivatization from Pyridine (B92270) Carboxylic Acids and Precursors
Ethyl 4-methylnicotinate can also be synthesized from various precursors through multi-step sequences or direct conversions. A notable strategy involves the direct conversion of pyridine dicarboxylic acids to pyridine monocarboxylic acid esters in a single step. google.com For instance, cinchomeronic acid or isocinchomeronic acid can be refluxed with an alcohol at temperatures between 125°C and 250°C to yield the corresponding nicotinate ester through simultaneous decarboxylation and esterification. google.com This method avoids the separate isolation of nicotinic acid, making the process more economical. google.com
Another pathway starts with the oxidation of substituted pyridines. For example, 2-methyl-5-ethylpyridine can be oxidized using nitric acid in the presence of sulfuric acid. google.com The resulting reaction mixture, containing 6-methylnicotinic acid and isocinchomeronic acid, is then directly treated with an alcohol to esterify the carboxylic acid groups, yielding the corresponding esters. google.com The upstream precursors for ethyl 4-methylnicotinate include 3,4-Lutidine and 3-cyano-4-methylpyridine. lookchem.com
Analogous Synthetic Routes for Related Nicotinate Esters
The synthetic principles for ethyl 4-methylnicotinate are applicable to a wide range of related nicotinate esters. These analogous routes demonstrate the versatility of the core chemical transformations.
One alternative to direct esterification is the acylation of an alcohol using a more reactive carboxylic acid derivative, such as an acyl chloride. google.com Nicotinoyl chloride hydrochloride, for example, can react with an alcohol like menthol (B31143) to produce the corresponding ester. google.com This method is often faster and may not require the stringent water-removal conditions of Fischer esterification.
Furthermore, complex nicotinate derivatives used in the synthesis of conformationally restricted nicotine (B1678760) analogues are often prepared from simpler esters. For instance, the synthesis of certain tricyclic compounds starts from 2,6-dichloro-4-methylnicotinic acid, which is converted to a methyl ester intermediate before further cyclization reactions. nih.gov
Modern Approaches in the Synthesis of Nicotinate Derivatives
To overcome the limitations of traditional methods, such as harsh reaction conditions and waste generation, modern synthetic chemistry has turned to biocatalysis and continuous-flow technologies. These approaches offer greener, more efficient, and safer alternatives for producing nicotinate derivatives.
Biocatalytic Transformations and Enzymatic Synthesis
Biocatalysis, which employs enzymes for organic synthesis, has emerged as a powerful tool for sustainable chemistry. rsc.org Enzymes operate under mild conditions, exhibit high selectivity, and are environmentally benign. rsc.orgnih.gov In the context of nicotinates, lipases are particularly effective.
Research has demonstrated the successful synthesis of nicotinamide (B372718) derivatives from methyl nicotinate using the immobilized lipase (B570770) Novozym® 435 from Candida antarctica. rsc.orgnih.gov While the final product is an amide, this reaction showcases the utility of biocatalysts with nicotinate esters as substrates. The enzymatic process achieves high yields in significantly shorter reaction times compared to conventional batch processes. rsc.orgnih.gov The principles of enzymatic esterification or transesterification are directly applicable to the synthesis of ethyl 4-methylnicotinate. Nitrilase enzymes have also been used to produce nicotinic acid from 3-cyanopyridine, which can then be esterified. nih.gov
Table 2: Enzymatic Synthesis of Nicotinamide from Methyl Nicotinate
| Enzyme | Substrates | Solvent | Temp. | Residence Time | Yield | Source |
| Novozym® 435 | Methyl nicotinate, Isobutylamine (B53898) | tert-Amyl alcohol | 50°C | 35 min | 82.4% | nih.gov |
| Novozym® 435 | Methyl nicotinate, Benzylamine | tert-Amyl alcohol | 50°C | 35 min | 88.5% | nih.gov |
| Novozym® 435 | Methyl nicotinate, 4-Chlorobenzylamine | tert-Amyl alcohol | 50°C | 35 min | 81.6% | nih.gov |
Continuous-Flow Microreactor Applications in Nicotinate Production
Continuous-flow chemistry, utilizing microreactors, offers a paradigm shift from traditional batch production. chemdistgroup.com Microreactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, higher yields, and easier scalability. organic-chemistry.orgnih.gov
The synthesis of nicotinamide derivatives has been successfully translated to a continuous-flow system using enzymes. rsc.orgnih.gov In one study, a packed-bed microreactor with Novozym® 435 was used for the amidation of methyl nicotinate. nih.gov This setup dramatically reduced the reaction time from 24 hours in a batch reactor to just 35 minutes in the flow system, while also increasing the product yield. nih.gov
Similarly, the N-oxidation of pyridine derivatives has been efficiently performed in a continuous-flow microreactor, demonstrating the technology's applicability to this class of heterocycles. organic-chemistry.orgbme.hu The Bohlmann-Rahtz pyridine synthesis has also been adapted to a microwave flow reactor, enabling the one-step synthesis of trisubstituted pyridines without isolating intermediates. nih.govtechnologynetworks.com These advancements highlight the immense potential of continuous-flow technology for the safe, efficient, and scalable production of ethyl 4-methylnicotinate and other valuable pyridine derivatives. nih.gov
Table 3: Comparison of Batch vs. Continuous-Flow Enzymatic Synthesis
| Parameter | Method A: Continuous-Flow | Method B: Batch (Shaker) | Source |
| Reaction Time | 35 minutes | 24 hours | nih.gov |
| Yield (N-isobutylnicotinamide) | 82.4% | 51.3% | nih.gov |
| Key Advantage | Significant reduction in time; increased yield | Simpler setup for lab scale | nih.gov |
Chemo-Enzymatic Hybrid Methodologies
The integration of enzymatic steps into classical chemical synthesis, known as chemo-enzymatic methodology, offers significant advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact. While specific chemo-enzymatic routes to ethyl 4-methylnicotinate hydrochloride are not extensively documented in current literature, potential strategies can be extrapolated from established enzymatic transformations on similar substrates.
A plausible chemo-enzymatic approach would involve the enzymatic esterification of 4-methylnicotinic acid. Lipases are a class of enzymes that are particularly well-suited for this purpose, as they can catalyze ester formation in non-aqueous environments. The use of an immobilized lipase, for instance, would simplify catalyst removal and recycling, a key principle of green chemistry.
Another potential chemo-enzymatic pathway could start from 3-cyano-4-methylpyridine. A nitrilase enzyme could be employed for the selective hydrolysis of the nitrile group to the corresponding carboxylic acid, 4-methylnicotinic acid. frontiersin.org This enzymatic step would then be followed by a conventional chemical esterification to yield the final product. This approach leverages the high selectivity of enzymes to avoid harsh conditions typically required for nitrile hydrolysis.
The table below illustrates a hypothetical comparison between a conventional chemical synthesis and a potential chemo-enzymatic route for ethyl 4-methylnicotinate.
| Parameter | Conventional Chemical Synthesis (Fischer Esterification) | Hypothetical Chemo-Enzymatic Synthesis (Lipase-catalyzed) |
| Catalyst | Strong mineral acid (e.g., H₂SO₄) | Immobilized Lipase |
| Temperature | High (reflux) | Mild (e.g., room temperature to 40 °C) |
| Solvent | Excess ethanol (serves as reactant and solvent) | Organic solvent (e.g., toluene, hexane) |
| Byproducts | Water, potential for side products from acid-catalyzed reactions | Water |
| Purification | Neutralization, extraction, distillation | Filtration to remove enzyme, solvent evaporation |
| Selectivity | Generally good for simple esters | High, especially for complex molecules |
Regio- and Stereoselective Synthesis of Pyridine Carboxylate Systems
The synthesis of this compound inherently involves the regioselective functionalization of the pyridine ring. The key precursor, 4-methylnicotinic acid, has a specific substitution pattern that dictates the final structure of the ester. The challenge, therefore, often lies in the initial regioselective synthesis of this substituted pyridine core.
Various methods have been developed for the regioselective synthesis of substituted pyridines. organic-chemistry.org For instance, transition-metal-catalyzed cross-coupling reactions can be employed to introduce the methyl group at the 4-position of a pre-functionalized pyridine ring. Alternatively, cycloaddition reactions, such as the Hantzsch pyridine synthesis, can be utilized to construct the pyridine ring with the desired substitution pattern from acyclic precursors.
In the context of ethyl 4-methylnicotinate, the molecule itself is achiral, so stereoselectivity is not a concern in the final product. However, if the synthetic route were to involve the reduction of the pyridine ring to a piperidine, as is common in the synthesis of many pharmaceuticals, then stereoselective methods would become critical. Asymmetric hydrogenation or the use of chiral catalysts could be employed to control the stereochemistry of any newly formed chiral centers. belnauka.by
The table below summarizes some approaches to the regioselective synthesis of substituted pyridines, which are foundational to obtaining precursors for ethyl 4-methylnicotinate.
| Synthetic Approach | Description | Key Features |
| Hantzsch Pyridine Synthesis | A one-pot condensation reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia donor. | Builds the pyridine ring from acyclic precursors, allowing for control over the substitution pattern. |
| Kröhnke Pyridine Synthesis | A multi-step reaction involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). | Versatile method for the synthesis of polysubstituted pyridines. |
| Transition-Metal Catalyzed Cross-Coupling | Reactions such as Suzuki, Negishi, or Stille couplings can be used to introduce substituents at specific positions on a pre-halogenated pyridine ring. | High regioselectivity and functional group tolerance. |
Scale-Up Considerations and Process Optimization in Academic Synthesis
Transitioning a synthetic procedure from a small, laboratory scale to a larger, multi-gram scale presents a unique set of challenges. In an academic setting, this often involves optimizing reaction conditions to improve yield, reduce waste, and ensure a safe and efficient process.
For the synthesis of this compound via a conventional Fischer esterification, several factors would need to be considered for scale-up. The choice of acid catalyst, for example, might be shifted from sulfuric acid to a solid acid catalyst to simplify workup. The removal of water, which drives the esterification equilibrium, can be achieved using a Dean-Stark apparatus on a larger scale.
Process optimization would involve a systematic study of reaction parameters, such as temperature, reaction time, and catalyst loading, to find the optimal conditions for maximizing yield and purity. The purification method would also need to be adapted for larger quantities, potentially moving from column chromatography to recrystallization or distillation.
A manufacturing process for a related compound, methyl 6-methylnicotinate, provides some insight into industrial-scale considerations. environmentclearance.nic.in This process involves the oxidation of 5-ethyl-2-methylpyridine (B142974) followed by esterification. The detailed steps include controlled addition of reagents, specific temperature profiles, and extraction and distillation for purification. environmentclearance.nic.in While the specific reagents differ, the principles of process control and optimization are transferable to the academic scale-up of this compound synthesis.
The following table outlines key considerations for the academic scale-up of a Fischer esterification to produce ethyl 4-methylnicotinate.
| Parameter | Small-Scale (mg) | Larger-Scale (g) | Optimization Goal |
| Heating | Heating mantle with stir bar | Mechanical stirrer and heating mantle/oil bath | Ensure even heat distribution and mixing |
| Water Removal | Use of excess alcohol | Dean-Stark trap or molecular sieves | Drive equilibrium towards product formation |
| Purification | Preparative TLC or column chromatography | Recrystallization or distillation | Efficiently obtain high-purity product |
| Reagent Addition | All at once | Dropwise addition via an addition funnel | Control reaction exotherm and improve safety |
| Workup | Liquid-liquid extraction in a separatory funnel | Larger-scale liquid-liquid extraction or alternative workup | Minimize solvent use and facilitate separation |
Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Methylnicotinate Hydrochloride
Reactivity Profiles under Varied Reaction Conditions
The reactivity of Ethyl 4-methylnicotinate hydrochloride is dictated by the electronic properties of the substituted pyridine (B92270) ring and the ester functional group. The protonation of the pyridine nitrogen to form the hydrochloride salt renders the aromatic ring significantly more electron-deficient, which profoundly impacts its reaction pathways.
Nucleophilic Substitution Reactions
Nucleophilic attack on this compound can principally occur at two sites: the electrophilic carbonyl carbon of the ethyl ester group and the carbon atoms of the pyridine ring.
Nucleophilic Acyl Substitution: The most common nucleophilic reactions involve the ester moiety. Reactions such as hydrolysis (reaction with water), alcoholysis (transesterification with another alcohol), or aminolysis (reaction with an amine) proceed via the nucleophilic acyl substitution mechanism. In this pathway, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group and form a new carboxylic acid, ester, or amide derivative, respectively.
Nucleophilic Aromatic Substitution (SNA_r): Direct substitution of a hydrogen atom on the pyridine ring by a nucleophile is generally unfavorable. However, the electron-withdrawing nature of the pyridinium (B92312) nitrogen (in the hydrochloride form) and the ester group at the 3-position makes the ring more susceptible to nucleophilic attack than unsubstituted pyridine. youtube.com For a substitution to occur, a suitable leaving group, such as a halide, must be present on the ring. For instance, studies on related compounds like ethyl 2-bromo-4-methylnicotinate demonstrate that the bromine atom can be displaced by various nucleophiles. chemscene.com The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species stabilized by the electron-withdrawing groups. youtube.com
Electrophilic Aromatic Substitution Patterns
The pyridine ring is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. In its hydrochloride form, the positively charged pyridinium ion is strongly deactivated, making electrophilic aromatic substitution (EAS) very difficult to achieve without harsh conditions. rsc.org
Should a reaction be forced, the position of substitution is directed by the existing substituents:
Ethyl Ester Group (-COOEt): This is a deactivating, meta-directing group.
Methyl Group (-CH3): This is an activating, ortho- and para-directing group. youtube.com
Pyridinium Nitrogen: This strongly directs incoming electrophiles to the meta position (C-3 and C-5).
Considering the structure of Ethyl 4-methylnicotinate, the substituents are at positions 3 and 4. The powerful deactivating effect of the pyridinium ion and the meta-directing ester group would likely direct any potential electrophilic attack to position 5, which is meta to both the nitrogen and the ester. However, achieving such a reaction would require overcoming a significant activation energy barrier. A common strategy to facilitate EAS on pyridines is the formation of a pyridine-N-oxide, which activates the ring, particularly at the 4-position. youtube.comquimicaorganica.org
Hydrolytic Stability and Degradation Pathways
The primary degradation pathway for this compound in aqueous environments is the hydrolysis of its ester bond, yielding 4-methylnicotinic acid and ethanol (B145695). The rate of this degradation is highly dependent on pH and the presence of biological catalysts.
pH-Dependent Hydrolysis Kinetics
The chemical hydrolysis of nicotinic acid esters typically follows pseudo-first-order kinetics across a range of pH values. researchgate.netnih.gov The stability of the ester is lowest in acidic and basic conditions, with maximum stability generally observed in the neutral pH range, resulting in a characteristic U-shaped pH-rate profile. researchgate.net
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.
Base-Catalyzed Hydrolysis: Under alkaline conditions (high pH), the ester is directly attacked by a hydroxide (B78521) ion (a strong nucleophile). This saponification reaction is typically irreversible and proceeds through a tetrahedral intermediate.
Studies on related nicotinate (B505614) esters show that the rate of hydrolysis is also influenced by the type and concentration of buffer solutions used, as some buffer species can act as catalysts. nih.gov
| pH | Condition | Apparent Rate Constant (k_obs) (s⁻¹) | Hydrolysis Mechanism |
| 2.0 | Acidic | High | Specific Acid Catalysis |
| 4.0 | Mildly Acidic | Moderate | Specific Acid Catalysis / Water Attack |
| 7.0 | Neutral | Low | Spontaneous Hydrolysis (Water Attack) |
| 9.0 | Mildly Basic | Moderate | Base Catalysis |
| 12.0 | Basic | High | Specific Base Catalysis |
This interactive table illustrates the typical pH-rate profile for ester hydrolysis. The rate constants are representative and show the general trend of increased hydrolysis at acidic and basic pH.
Enzymatic Hydrolysis in Biological Systems
In biological environments such as plasma and liver, the hydrolysis of Ethyl 4-methylnicotinate is significantly accelerated by the action of enzymes. researchgate.netnih.gov Carboxylesterases are the primary class of enzymes responsible for this biotransformation. tandfonline.comtandfonline.com
The enzymatic hydrolysis process adheres to Michaelis-Menten kinetics, where the rate of reaction is dependent on substrate concentration until the enzyme becomes saturated. tandfonline.com Research on a variety of nicotinate esters has shown that the rate of enzymatic hydrolysis is substantially faster than chemical hydrolysis at physiological pH (7.4). researchgate.nettandfonline.com The structure of the ester, particularly the steric bulk of the alcohol moiety, can influence its binding affinity to the enzyme's active site and thus affect the rate of catalysis. tandfonline.com For example, the hydrolysis of myristyl nicotinate was found to be significantly faster in liver and skin homogenates compared to aqueous buffer solutions. nih.gov
| Biological Matrix | Key Enzymes | Representative Half-life (t₁/₂) | Comparison to Chemical Hydrolysis (pH 7.4) |
| Human Plasma | Carboxylesterases, Butyrylcholinesterase | Minutes to Hours | Significantly Faster |
| Rat Liver Homogenate | Carboxylesterases | Minutes | Very Rapidly Accelerated |
| Aqueous Buffer (pH 7.4) | None | Days to Months | Baseline (Slow) |
This interactive table compares the stability of a typical nicotinate ester in biological versus non-biological media. The half-life values are representative and highlight the profound effect of enzymatic catalysis.
Derivatization Strategies for Functional Group Transformations
The functional groups of this compound offer several handles for chemical modification to produce new derivatives. These strategies are valuable in medicinal chemistry and materials science for synthesizing novel compounds with tailored properties.
Key derivatization strategies include:
Amide Formation: The ethyl ester can be readily converted to an amide by reacting it with a primary or secondary amine (aminolysis). This reaction is often carried out by heating the ester with the desired amine. The resulting amides are generally more stable towards hydrolysis than the parent ester.
Transesterification: Heating the ethyl ester in the presence of another alcohol and an acid or base catalyst can replace the ethyl group with a different alkyl or aryl group, forming a new ester.
Reduction of the Ester: The ester group can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transforms the ester into a (4-methylpyridin-3-yl)methanol (B1296837) derivative.
Ring-Based Condensation Reactions: The compound can serve as a building block in more complex syntheses. For example, patents describe the reaction of ethyl nicotinate with N-vinylpyrrolidone in the presence of a strong base (like sodium ethoxide) to form 3-nicotinoyl-1-vinylpyrrolidin-2-one. google.com This product is an intermediate in a multi-step synthesis of other important heterocyclic compounds like myosmine. google.com
| Reaction Type | Reagent(s) | Functional Group Transformation | Product Class |
| Amidation | R-NH₂ (Amine) | -COOEt → -CONHR | N-substituted 4-methylnicotinamide |
| Transesterification | R-OH (Alcohol), Acid/Base Catalyst | -COOEt → -COOR | New 4-methylnicotinate ester |
| Reduction | LiAlH₄ | -COOEt → -CH₂OH | (4-methylpyridin-3-yl)methanol |
| Claisen Condensation | N-vinylpyrrolidone, NaOEt | Ester → β-keto amide derivative | Fused heterocyclic system |
This interactive table summarizes key derivatization strategies for modifying Ethyl 4-methylnicotinate.
Amidation and Transamidation Reactions
The transformation of the ethyl ester group in ethyl 4-methylnicotinate into an amide is a key reaction for the synthesis of a wide range of biologically active molecules. This can be achieved through direct amidation with amines or via transamidation.
Amidation reactions typically involve the reaction of the ester with an amine. While these reactions can occur thermally, they are often slow and require high temperatures. The process is a reversible equilibrium, and to drive the reaction towards the product, an excess of the amine reactant is often used. For instance, in the amidation of the related methyl nicotinate, the highest yield was achieved when the molar ratio of the nicotinate ester to isobutylamine (B53898) was 1:2.
Catalysis is frequently employed to enhance reaction rates and yields under milder conditions. Both chemical and enzymatic catalysts have proven effective.
Chemical Catalysis: Traditional methods for amide bond formation often use stoichiometric activating agents like carbodiimides (e.g., EDC, DCC) or phosphonium (B103445) salts (e.g., BOP). arkat-usa.org Transition metals such as copper, palladium, and nickel have also been developed to catalyze the amidation of esters, though concerns about metal contamination and waste can be a drawback. arkat-usa.org
Enzymatic Catalysis: Lipases, such as Novozym® 435 (immobilized Candida antarctica lipase (B570770) B), offer a green alternative for amidation. arkat-usa.org These reactions are performed in organic solvents, with the choice of solvent significantly impacting the reaction yield. Hydrophobic solvents with lower log P values, such as tert-amyl alcohol, tend to give higher yields. arkat-usa.org
Transamidation is another route to new amides, involving the exchange of the amine portion of an existing amide with a different amine. While not a direct reaction of ethyl 4-methylnicotinate, it is a relevant process in the chemistry of its derivatives. Catalysts for this reaction include hafnium(IV) chloride (HfCl₄) and boric acid esters, which activate the amide for nucleophilic attack. sigmaaldrich.com
| Catalyst/Method | Reactants | Key Conditions | Outcome/Yield | Reference |
|---|---|---|---|---|
| Novozym® 435 | Methyl nicotinate, Isobutylamine | tert-Amyl alcohol solvent, 50°C | High yield (86.2% with 1:2 substrate ratio) | arkat-usa.org |
| Transition Metals (Cu, Pd, Ni) | Esters, Amines | Varies by metal and ligand | Advanced method for amide bond formation | arkat-usa.org |
| HfCl₄/KSF-polyDMAP | Carboxamides, Amines | Nonpolar or low polarity solvents | Effective for transamidation | sigmaaldrich.com |
| H₂SO₄-SiO₂ | Carboxamides, Amines | 5 mol% catalyst, 70°C, solvent-free | Ecofriendly transamidation | sigmaaldrich.com |
Alkylation and Acylation Reactions
The pyridine ring and its substituents in ethyl 4-methylnicotinate and its derivatives are amenable to alkylation and acylation reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Alkylation: The chlorine atom at the 6-position of related compounds like ethyl 6-chloro-4-(methylamino)nicotinate can be substituted by various nucleophiles. acs.org Furthermore, the nitrogen of the pyridine ring can be alkylated, and the methyl group at the 4-position can potentially be functionalized, although this is less common. In one synthetic route, a cyclic β-oxo ester derived from a nicotinate structure was successfully alkylated using phenacylbromide to install a 1,4-diketone motif. nih.gov
Acylation: Acylation reactions are fundamental to modifying nicotinate structures. The nitrogen on an amino-substituted nicotinate can be readily acylated. acs.org A key example of a C-C bond-forming acylation is the condensation reaction between ethyl nicotinate and N-vinylpyrrolidone in the presence of a base like sodium ethoxide. This reaction forms 3-nicotinoyl-1-vinylpyrrolidin-2-one, a crucial intermediate in the synthesis of racemic nicotine (B1678760). google.com
Elucidation of Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing synthetic routes and predicting product outcomes.
The synthesis of complex heterocyclic systems from nicotinate precursors often involves well-established reaction mechanisms. For example, the Dieckmann condensation is used to form cyclic β-oxo ester intermediates, which are pivotal in building fused ring systems. nih.gov Hydrolysis of the ester group, a common reaction, proceeds through a standard ester hydrolysis mechanism, which can be catalyzed by acid or base. In biological systems or in vitro studies, this hydrolysis can be mediated by enzymes like nonspecific α-naphthylacetate-esterase. atamanchemicals.com
In more complex transformations, such as the synthesis of racemic nicotine from ethyl nicotinate, the reaction proceeds through a series of distinct intermediates. The initial condensation with N-vinylpyrrolidone yields 3-nicotinoyl-1-vinylpyrrolidin-2-one . google.com Subsequent treatment with a strong acid leads to deprotection and decarboxylation, forming the intermediate myosmine . google.com This is then reduced to nornicotine , which is finally methylated to produce nicotine. google.com
Photochemical reactions of pyridine derivatives involve unique radical intermediates. Under photochemical conditions, pyridinium ions can undergo single-electron reduction to form pyridinyl radicals . nih.govacs.org These highly reactive intermediates can then couple with other radicals, such as allylic radicals, to form new C-C bonds, often with high regioselectivity at the C4 position of the pyridine ring. nih.govacs.org Another photochemical pathway involves the formation of intermediates like Dewar-pyridine , which can lead to ring-transposition or decomposition products. arkat-usa.org
Thermal and Photochemical Reactivity Studies
The stability and reactivity of this compound under energy input, such as heat and light, dictate its storage, handling, and potential for specific synthetic applications.
Thermal Reactivity: While specific thermal decomposition data for this compound is not readily available, studies on related nicotinate compounds provide insight. The thermal decomposition of copper(II) nicotinate, for instance, occurs via a sharp transition involving the homolytic scission of the RC(O)O-Cu bond. capes.gov.br This is equivalent to an electron transfer from the carboxylate group to the metal, leading to the release of carbon dioxide and pyridine as the primary volatile products. capes.gov.br For enzyme-catalyzed reactions involving nicotinate esters, temperature is a critical parameter. Reaction rates typically increase with temperature up to a certain point (e.g., 50°C for Novozym® 435), after which the enzyme may undergo irreversible denaturation, leading to a loss of activity. arkat-usa.org General handling recommendations for ethyl 4-methylnicotinate suggest storage at 2-8°C, indicating a need to protect it from thermal degradation. chemicalbook.com
Photochemical Reactivity: The pyridine ring is known to be photochemically active. Upon irradiation, typically with UV light (e.g., 254 nm), pyridine and its derivatives can undergo a variety of transformations. arkat-usa.org
Photoisomerization: Substituted pyridines can undergo phototransposition, where the nitrogen atom and substituents appear to migrate around the ring. This occurs through a proposed mechanism involving photo-ring closure to a cyclopentadienyl-type intermediate, followed by N-migration and rearomatization. arkat-usa.org
Radical Functionalization: In the presence of a suitable catalyst and light source (e.g., blue light at 455 nm), pyridines can be functionalized. This process can involve the generation of pyridinyl radicals, which then react with other radical species to form new C-C bonds, offering a modern method for C-H functionalization. nih.govacs.org
Decomposition: At shorter wavelengths, pyridine vapor can decompose into smaller fragments like acetylene (B1199291) and hydrogen cyanide (HCN), likely via a Dewar-pyridine intermediate. arkat-usa.org
Skeletal Editing: Recent studies have shown that pyridines can undergo photochemical skeletal editing, transforming them into entirely different heterocyclic systems like bicyclic pyrazolines and pyrazoles without the need for metals or photocatalysts. acs.org
| Condition | Reaction Type | Proposed Intermediates | Products | Reference |
|---|---|---|---|---|
| Thermal (Decomposition of Copper(II) Nicotinate) | Homolytic bond scission | Radical species | Pyridine, CO₂ | capes.gov.br |
| Photochemical (Irradiation at 254 nm) | Phototransposition | Cyclopentadienyl-type species | Isomers of the starting pyridine | arkat-usa.org |
| Photochemical (Irradiation at <254 nm) | Decomposition | Dewar-pyridine | Acetylene, HCN | arkat-usa.org |
| Photochemical (Blue light, organocatalyst) | C-H Functionalization | Pyridinyl radical | C4-allylated pyridines | nih.govacs.org |
| Photochemical (General) | Skeletal Editing | Not specified | Bicyclic pyrazolines/pyrazoles | acs.org |
Theoretical and Computational Chemistry Applied to Ethyl 4 Methylnicotinate Hydrochloride
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of organic molecules. cbijournal.comnih.gov DFT methods calculate the electronic structure of a molecule by approximating its electron density. cbijournal.com The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining reliable results for structural parameters, vibrational frequencies, and electronic properties. cbijournal.commaterialsciencejournal.org For a molecule like Ethyl 4-methylnicotinate, DFT can be used to optimize the molecular geometry, providing precise bond lengths and angles. cbijournal.commaterialsciencejournal.org These calculations have been successfully applied to similar pyridine (B92270) and ethyl carboxylate-containing compounds to elucidate their structural and electronic characteristics. materialsciencejournal.orgresearchgate.net
Illustrative Data Table for DFT-Calculated Properties:
Table 1: Theoretical Geometrical Parameters for a Pyridine Carboxylate Derivative| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| C-O | 1.36 Å | |
| C-N (ring) | 1.34 Å | |
| Bond Angle | O=C-O | 124° |
| C-N-C (ring) | 117° |
Note: This table is illustrative, based on typical values for similar structures, as specific published data for Ethyl 4-methylnicotinate hydrochloride was not found.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate descriptions of the ground and excited states of a molecule. While computationally more intensive than DFT, ab initio calculations are valuable for benchmarking and for systems where electron correlation is particularly important. For this compound, these methods could be employed to precisely calculate its electronic energy and wavefunction, offering a detailed picture of its electronic behavior.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. libretexts.org A smaller energy gap suggests that the molecule is more polarizable and reactive. For related compounds, the HOMO is often located on the electron-rich parts of the molecule, such as the pyridine ring, while the LUMO may be distributed over the carboxylate group. materialsciencejournal.org
Illustrative Data Table for FMO Analysis:
Table 2: Frontier Molecular Orbital Energies for a Substituted Pyridine| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.52 |
| LUMO | -1.89 |
| Energy Gap (ΔE) | 4.63 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a powerful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net An MEP map is generated by plotting the electrostatic potential onto the electron density surface of the molecule. researchgate.net Different colors are used to represent regions of varying potential: red typically indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, and positive potential around the hydrogen atoms. researchgate.netresearchgate.net This information is crucial for understanding how the molecule will interact with other reagents. rsc.org
Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-stacking, are critical in determining the supramolecular structure and properties of chemical compounds. nih.gov NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions in three-dimensional space. nih.gov This method is based on the electron density and its derivatives. For this compound, NCI analysis could reveal the nature and strength of hydrogen bonds involving the chloride ion and the protonated pyridine nitrogen, as well as other weaker interactions that influence its crystal packing and solid-state behavior.
Solvent Effects on Molecular Properties and Reactivity using Continuum Models
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly by the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to simulate these solvent effects. researchgate.netnih.govrsc.org In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. researchgate.netnih.gov This method allows for the calculation of how the solvent affects the molecule's geometry, electronic structure, and spectroscopic properties. nih.govrsc.orgresearchgate.net For this compound, applying a continuum model would be essential for accurately predicting its behavior in solution, which is often more relevant to practical applications.
Computational Predictions of Spectroscopic Parameters
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. These predictions are vital for interpreting experimental spectra and understanding the electronic structure and vibrational modes of the compound.
For molecules similar to this compound, such as pyridine carboxylic acid derivatives, DFT calculations are routinely used to predict infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net The process typically involves optimizing the molecular geometry of the compound at a specific level of theory, for instance, using the B3LYP functional with a basis set like 6-311++G(d,p). researchgate.net
Once the optimized geometry is obtained, vibrational frequency calculations can be performed to yield predicted IR spectra. These calculations help in assigning the various vibrational modes of the molecule, such as the stretching and bending of different bonds. For example, in pyridine carboxylic acids, the characteristic vibrational frequencies of the carboxyl group and the pyridine ring can be accurately predicted and compared with experimental data. researchgate.net
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions are invaluable for assigning the signals in experimental ¹H and ¹³C NMR spectra to specific atoms within the molecule.
A representative table of computationally predicted spectroscopic data for a related compound, pyridine-2,6-dicarboxylic acid, is shown below to illustrate the type of information that can be obtained. researchgate.net
Table 1: Representative Computationally Predicted Spectroscopic Data for a Pyridine Carboxylic Acid Derivative
| Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shifts (ppm) | |
| H (position 3) | 8.3 |
| H (position 4) | 8.4 |
| H (position 5) | 8.3 |
| ¹³C NMR Chemical Shifts (ppm) | |
| C (position 2, 6) | 148.5 |
| C (position 3, 5) | 129.1 |
| C (position 4) | 140.2 |
| Key IR Frequencies (cm⁻¹) | |
| C=O Stretch | 1750 |
| C-N Stretch | 1580 |
Note: The data in this table is for pyridine-2,6-dicarboxylic acid and is intended to be illustrative of the types of parameters predicted through computational methods. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational landscape of a molecule, revealing its flexibility, preferred shapes (conformations), and the dynamics of its interactions with its environment, such as a solvent or a biological receptor. elifesciences.org
For a molecule like this compound, MD simulations can elucidate the rotational freedom around its single bonds, particularly the C-C bond connecting the ester group to the pyridine ring and the C-O bonds within the ester group itself. The resulting trajectories from MD simulations can be analyzed to generate a free energy landscape, which maps the stability of different conformations. elifesciences.org
The simulations are typically performed using force fields like AMBER or GROMOS, which define the potential energy of the system. elifesciences.org By simulating the molecule in a solvent box (e.g., water), one can observe how the solvent influences the conformational preferences.
The conformational flexibility is crucial for the molecule's biological activity, as it governs how the molecule can adapt its shape to bind to a target receptor. elifesciences.org For instance, MD simulations have been used to explore the binding of nicotinic agonists to their receptors, revealing the importance of specific conformations for effective binding. elifesciences.org
| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds formed during the simulation. | Identifies key intramolecular and intermolecular hydrogen bonding interactions that stabilize certain conformations. |
Note: This table provides a general overview of parameters obtainable from MD simulations and is not specific to this compound.
Advanced Spectroscopic Characterization and Structural Elucidation Research
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Vibrational Modes
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the vibrational dynamics of ethyl 4-methylnicotinate hydrochloride. The formation of the hydrochloride salt introduces characteristic vibrations, particularly those associated with the protonated pyridine (B92270) ring.
In the FT-IR spectrum, the presence of the ester group is confirmed by a strong absorption band corresponding to the C=O stretching vibration, typically observed in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group would appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups are found just below 3000 cm⁻¹.
The protonation of the pyridine nitrogen to form the hydrochloride salt leads to the appearance of a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration. Ring breathing modes of the substituted pyridine, which are sensitive to substitution patterns, are also observable in the fingerprint region. For comparison, the FT-IR spectrum of the related compound ethyl isonicotinate (B8489971) shows characteristic bands that can be correlated to the structure of ethyl 4-methylnicotinate. researchgate.net
FT-Raman spectroscopy complements the FT-IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the pyridine ring is expected to be a prominent feature. The low-frequency region of the Raman spectrum would provide information on the lattice vibrations of the crystalline solid.
A detailed analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of the observed vibrational bands to specific molecular motions. mdpi.com
Table 1: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
| N⁺-H Stretch | 2500-3000 (broad) | FT-IR |
| Aromatic C-H Stretch | > 3000 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch | < 3000 | FT-IR, FT-Raman |
| C=O Stretch (Ester) | 1720-1740 | FT-IR |
| C-N Stretch (Pyridine Ring) | 1300-1400 | FT-IR, FT-Raman |
| Asymmetric C-O Stretch (Ester) | 1250-1300 | FT-IR |
| Symmetric C-O Stretch (Ester) | 1000-1100 | FT-IR |
| Pyridine Ring Breathing | Fingerprint Region | FT-Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the protonation of the pyridine nitrogen to form the hydrochloride salt causes a significant downfield shift for all the protons attached to the pyridine ring compared to the free base. pw.edu.pl This is due to the increased positive charge on the nitrogen atom, which deshields the ring protons. The aromatic protons would appear as distinct multiplets, with their chemical shifts and coupling constants providing information about their relative positions on the pyridine ring. The ethyl group would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern due to spin-spin coupling. The methyl group attached to the pyridine ring would appear as a singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is typically found in the downfield region (around 165-175 ppm). The carbons of the pyridine ring would also be shifted downfield upon protonation. The chemical shifts of the ethyl and methyl carbons would appear in the upfield region of the spectrum.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine Ring Protons | > 8.0 | Multiplets |
| -OCH₂- (Ethyl) | ~ 4.4 | Quartet |
| Ring -CH₃ | ~ 2.5 | Singlet |
| -CH₃ (Ethyl) | ~ 1.4 | Triplet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 165-175 |
| Pyridine Ring Carbons | 120-155 |
| -OCH₂- (Ethyl) | ~ 62 |
| Ring -CH₃ | ~ 20 |
| -CH₃ (Ethyl) | ~ 14 |
To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group, and the couplings between adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.
Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure and dynamics of this compound in its crystalline form. chemicalbook.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solids. ssNMR can be used to study polymorphism, identify different crystalline forms, and investigate intermolecular interactions, such as hydrogen bonding involving the hydrochloride moiety. aablocks.com
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. researchgate.net The exact mass can be used to distinguish between compounds with the same nominal mass but different elemental compositions.
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. In ESI, the protonated molecule [M+H]⁺ would be observed, corresponding to the cationic part of the salt. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecular ion. The fragmentation pattern provides valuable structural information by revealing how the molecule breaks apart. For ethyl 4-methylnicotinate, characteristic fragmentation would involve the loss of the ethoxy group, the ethyl group, or carbon monoxide from the ester functionality.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule. Substituted pyridines typically exhibit π → π* and n → π* transitions. The hydrochloride form, with the protonated nitrogen, would likely show a shift in the absorption maxima compared to the free base due to the alteration of the electronic structure of the pyridine ring. The solvent used can also influence the position and intensity of the absorption bands. researchgate.net
Fluorescence spectroscopy can be used to study the emission properties of the compound after electronic excitation. Many aromatic compounds fluoresce, and the fluorescence spectrum can provide information about the excited state of the molecule. The quantum yield and lifetime of the fluorescence can also be determined. For related aromatic esters, studies have been conducted on their laser-induced fluorescence. chemscene.comnih.gov
X-ray Crystallography for Solid-State Structural Analysis (if available)
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule. It would also reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding between the pyridinium (B92312) N⁺-H and the chloride anion (Cl⁻), as well as other potential non-covalent interactions that stabilize the crystal lattice. mdpi.com As of the current literature survey, no crystal structure for this compound has been reported.
Biological Activities and Pharmacological Mechanisms of Ethyl 4 Methylnicotinate Hydrochloride
Comprehensive Assessment of Reported Biological Activities
Direct and comprehensive studies detailing the biological activities of ethyl 4-methylnicotinate hydrochloride are not extensively available in peer-reviewed literature. However, information on closely related compounds, such as other nicotinic acid esters, allows for informed hypotheses about its potential effects. For instance, methyl nicotinate (B505614), the methyl ester of niacin, is known for its action as a rubefacient, causing vasodilation of peripheral blood capillaries upon topical application. drugbank.comnih.gov This action is thought to be mediated by the local release of prostaglandins. drugbank.comnih.gov Given the structural similarity, it is plausible that ethyl 4-methylnicotinate could exhibit similar vasodilatory properties.
Furthermore, a structurally analogous, though more complex, compound, ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, has been shown to possess significant analgesic and anti-inflammatory properties in certain crystalline forms. mdpi.com While this does not directly indicate the same activity for this compound, it suggests that the "ethyl 4-methyl" structural motif can be a component of molecules with notable biological effects.
Mechanistic Investigations of Cellular and Molecular Effects
Role as a Precursor in Bioactive Molecule Synthesis Pathways
A significant role of ethyl 4-methylnicotinate and its derivatives is as a chemical intermediate in the synthesis of more complex, biologically active molecules. Nicotinic acid esters are common starting materials or building blocks in organic synthesis. For example, ethyl nicotinate is utilized in the preparation of racemic nicotine (B1678760). google.com
The available chemical data for ethyl 4-methylnicotinate (the free base of the hydrochloride salt) lists several downstream products, indicating its use in the synthesis of a variety of other chemical entities. This role as a synthetic precursor is a key aspect of its utility in medicinal chemistry and drug discovery. The reactivity of the ester and the pyridine (B92270) ring allows for various chemical modifications to build more elaborate molecular architectures.
Modulation of Intracellular Processes
Identification and Characterization of Pharmacological Targets
Receptor Binding and Activation Studies (e.g., GPR40, Nicotinic Acetylcholine (B1216132) Receptors)
Nicotinic Acetylcholine Receptors (nAChRs): While direct binding data for this compound is not available, research on structurally related compounds provides strong evidence that nAChRs are a likely pharmacological target. A "methyl scan" of nicotine, a well-known nAChR agonist, has demonstrated the importance of substitutions on the pyridine ring. Specifically, methylation at the 4-position of the nicotinic core (as is present in ethyl 4-methylnicotinate) has been shown to decrease both the potency and efficacy of the compound at α7 nAChRs significantly more than at α4β2 nAChRs. This suggests that the 4-methyl group influences the binding and/or activation of different nAChR subtypes distinctly.
The table below summarizes the effects of methylation at various positions on the nicotine scaffold, highlighting the differential impact on two major brain nAChR subtypes.
| Compound/Modification | Effect on α7 nAChR Interaction | Effect on α4β2 nAChR Interaction |
| 4'-Methylation | Decreased potency and efficacy | Less pronounced decrease in potency and efficacy |
| 2'-Methylation | Enhanced binding and agonist potency | - |
| 1'-N Ethyl Substitution | No significant reduction in interaction | Significant reduction in interaction |
| 3' & 5' trans-Methylation | Well-tolerated | Poorly tolerated |
This data is based on a methyl scan of the pyrrolidinium (B1226570) ring of nicotine and is presented to illustrate the potential impact of the 4-methyl substitution on nAChR interaction.
GPR40 (Free Fatty Acid Receptor 1): There is no available scientific literature to suggest that this compound interacts with the G protein-coupled receptor 40 (GPR40). GPR40 is primarily activated by medium and long-chain free fatty acids. nih.govnih.gov While niacin (nicotinic acid) is known to interact with the related GPR109A receptor, the ligands for GPR40 are generally structurally distinct from simple nicotinic acid esters. nih.govresearchgate.net
Enzyme Inhibition or Activation Mechanisms
There is currently no direct evidence from the scientific literature to indicate that this compound is a significant inhibitor or activator of specific enzymes. While some complex molecules containing an ethyl benzoate (B1203000) substructure have been shown to inhibit enzymes like biotin (B1667282) carboxylase, these molecules are structurally very different and such activity cannot be directly extrapolated to this compound. Similarly, while some plant extracts containing various ethyl acetate-soluble compounds have shown inhibitory effects on enzymes like α-glucosidase, there is no specific data for the compound . nih.govscielo.org.mx
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. researchgate.netslideshare.netmdpi.com The goal of QSAR is to create predictive models that can estimate the activity of new, unsynthesized molecules, thereby guiding drug design and reducing the need for extensive experimental testing. researchgate.netmdpi.com
The QSAR process involves several key steps:
Data Collection : A dataset of compounds with known biological activities is assembled. nih.gov
Descriptor Calculation : For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe various properties, including electronic (e.g., Hammett constant), hydrophobic (e.g., logP), steric (e.g., Taft's constant), and topological features. slideshare.netsrmist.edu.in
Model Development : Statistical methods, such as multiple linear regression or partial least squares, are used to build an equation that correlates the descriptors with the observed biological activity. researchgate.netmdpi.com
Validation : The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. nih.gov
For nicotinic acid analogs, QSAR models can help elucidate the specific physicochemical properties that drive their pharmacological effects, such as vasodilation or interaction with nicotinic receptors. mdpi.com By quantifying the impact of different structural features, these models provide valuable insights for optimizing lead compounds. researchgate.net
The biological potency and selectivity of nicotinic acid derivatives are highly sensitive to variations in their chemical structure. SAR studies have identified several critical features:
The Ester Group : The nature of the ester group is a primary determinant of a compound's properties. The hydrolysis of nicotinate esters is a key step in their mechanism of action, releasing nicotinic acid. The rate of this hydrolysis is influenced by the size and structure of the alcohol moiety of the ester. nih.gov For instance, studies on acetylcholine analogs show that replacing the methyl group of the acyloxy function with larger alkyl groups can lead to inactive compounds, while esters of aromatic acids may act as antagonists. pharmacy180.com
Pyridine Ring Substitution : Modifications to the pyridine ring can significantly alter activity. The position and nature of substituents influence the electronic properties and steric profile of the molecule, affecting receptor binding and selectivity. For example, in studies of sulfonylpiperazine analogs acting on nicotinic receptors, the specific placement of aromatic residues and the orientation of keto groups on esters were found to be crucial for selectivity between different receptor subtypes (e.g., Hα4β2 vs. Hα3β4). nih.gov
Thio-analogs : Replacing the oxygen atom in the ester or ether linkage with sulfur can also modulate activity. Thionicotinic acid derivatives have been investigated for their vasorelaxant and antioxidant properties, with studies showing that analogs like 2-(1-adamantylthio)nicotinic acid are potent vasorelaxants. mdpi.comnih.gov The vasorelaxant activity of these compounds was found to be dependent on the presence of functional endothelial cells. mdpi.comnih.gov
Table 1: Impact of Structural Variations on Nicotinic Acid Derivatives
| Structural Modification | Observed Effect on Activity/Property | Reference |
|---|---|---|
| Variation of the Ester Alkyl Chain (e.g., methyl vs. butyl) | Affects the rate of hydrolysis by esterases and skin permeability. Total flux across skin was highest for methyl nicotinate. | nih.gov |
| Replacement of Ester with Ether or Ketone | Can produce more chemically stable and potent compounds. | pharmacy180.com |
| Substitution on the Pyridine Ring | Influences potency and selectivity for different nicotinic receptor subtypes. | nih.gov |
| Introduction of a Thioether Linkage | Can result in potent vasorelaxant and antioxidant properties. | mdpi.comnih.gov |
Prodrug Concepts and In Vivo Metabolism of Nicotinate Esters
A prodrug is a pharmacologically inactive or less active compound that is converted into an active drug molecule in vivo through metabolic processes. sips.org.inmdpi.com This strategy is widely used to overcome undesirable drug properties, such as poor solubility, low bioavailability, or lack of site specificity. mdpi.comactamedicamarisiensis.ro Carrier-linked prodrugs are a common type, where the active drug is attached to a carrier molecule via a metabolically labile linkage, such as an ester or an amide. sips.org.in
Nicotinate esters, including ethyl 4-methylnicotinate, are classic examples of carrier-linked prodrugs. mdpi.com The ester itself is generally inactive, but upon administration, it undergoes enzymatic cleavage in the body to release the active metabolite, nicotinic acid (Niacin or Vitamin B3), and the corresponding alcohol. nih.gov This approach allows for targeted delivery and controlled release of nicotinic acid.
The biotransformation of nicotinate ester prodrugs into their active form is primarily mediated by esterase enzymes. nih.govnih.gov These enzymes are ubiquitously distributed throughout the body and are responsible for the hydrolysis of ester bonds.
Key findings on the role of esterases include:
Tissue-Specific Activity : Esterase activity towards nicotinic acid esters has been identified in various tissues, including the liver and brain. nih.gov Rat liver and brain subcellular fractions both demonstrate the ability to hydrolyze these esters, although the activity levels are much higher in the liver. nih.gov
Skin Metabolism : When applied topically, nicotinate esters are hydrolyzed by esterases present in the skin during the permeation process. nih.gov Studies with hairless mouse skin showed that the rate of hydrolysis and the subsequent flux of the released nicotinic acid depend on the alkyl chain length of the ester. nih.gov
Plasma Esterases : Hydrolysis also occurs in the bloodstream. Human serum albumin (HSA), the most abundant protein in plasma, exhibits esterase-like activity and is considered a major catalyst for the hydrolysis of many nicotinate esters in human plasma. nih.gov The rate of hydrolysis can vary significantly depending on the ester's structure, with half-lives ranging from minutes to many hours. nih.gov
Following the hydrolysis of a nicotinate ester prodrug, the resulting metabolites are responsible for the observed pharmacological effects.
Nicotinic Acid (Niacin) : This is the principal active metabolite. Nicotinic acid is well-known for its potent vasodilatory effects, which cause the characteristic skin flushing, and its ability to modulate lipid profiles. nih.govnih.gov Its vasodilation is mediated, at least in part, by the release of prostaglandins. nih.gov
Further Metabolites : Nicotinic acid itself is further metabolized in the body. Major metabolites that can be detected in urine and plasma include nicotinuric acid (the glycine (B1666218) conjugate of nicotinic acid) and N-methylnicotinamide. nih.govresearchgate.net These metabolites can serve as biomarkers for nicotinic acid biotransformation. nih.gov For example, urinary nicotinuric acid levels have been positively correlated with various markers of metabolic syndrome. nih.gov
Alcohol Moiety : The alcohol part of the ester is also released. For ethyl 4-methylnicotinate, this would be ethanol (B145695). The pharmacological contribution of this metabolite is typically negligible due to the small quantities produced.
Application in Experimental Models for Inflammatory Response and Vasodilation Research
Nicotinate esters are valuable tools in experimental pharmacology, particularly for studying cutaneous vasodilation and inflammatory processes. Their ability to induce a localized, controlled, and transient response upon topical application makes them ideal for investigating microcirculation.
Vasodilation Models : Methyl nicotinate (MN) is frequently used as a topical agent to induce local erythema (redness) and increase skin blood flow. nih.govnih.gov This response allows researchers to study the physiological mechanisms of vasodilation. Studies have shown that the vasodilatory effect of MN involves the prostaglandin (B15479496) pathway and local sensory nerves, but not nitric oxide. nih.gov The response is rapid, appearing within 5 minutes, peaking around 15-30 minutes, and resolving within two hours. nih.gov This makes it a useful provocation agent for assessing skin microcirculation and viability. nih.gov
Inflammation Models : While nicotinates are primarily used for vasodilation research, other fatty acid esters like methyl palmitate and ethyl palmitate have been studied in various experimental models of inflammation. nih.govosti.govresearchgate.net These studies have shown that certain esters can reduce edema, decrease levels of pro-inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), and inhibit neutrophil infiltration. nih.govresearchgate.net These findings demonstrate the broader utility of esters as chemical probes and potential therapeutic agents in inflammation research. nih.gov The inflammatory response induced by nicotinates is often considered a model for neurogenic inflammation, involving the release of neuropeptides from sensory nerve endings.
Medicinal Chemistry and Drug Discovery Implications of Nicotinate Scaffolds
Ethyl 4-methylnicotinate Hydrochloride as a Privileged Scaffold or Lead Compound
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, serving as a versatile template for drug discovery. danaher.comchemicalbook.com These structures are considered "pre-validated" by nature and have chemical and biological features that make them suitable for developing libraries of compounds. danaher.com The pyridine (B92270) ring is widely recognized as one such privileged scaffold. chemscene.comachemblock.comnih.gov Its derivatives are central to many approved drugs, highlighting their success in interacting with various biological systems. chemscene.comachemblock.com
The nicotinate (B505614) structure, a pyridine-3-carboxylate, is an important derivative of the pyridine scaffold. This compound, as part of this class, can be considered a component of this privileged group. While specific extensive research on this compound as a lead compound is not widely documented in publicly available literature, its structural components—the pyridine core, the methyl group, and the ethyl ester—provide multiple points for modification, making it a valuable starting point or building block for creating more complex and targeted molecules. The general importance of the pyridine scaffold suggests that derivatives like ethyl 4-methylnicotinate hold potential as lead compounds for optimization in various drug discovery programs. chemicalbook.comuq.edu.au
Strategies for Lead Identification and Optimization in Drug Discovery
The process of identifying and refining a lead compound is a critical phase in drug discovery. It involves moving from an initial "hit" with some biological activity to a "lead" candidate with more drug-like properties. nih.gov This is achieved through various strategic approaches aimed at improving potency, selectivity, and pharmacokinetic profiles.
Fragment-Based Drug Discovery (FBDD) is a method that starts with identifying very small molecules, or "fragments" (typically with a molecular weight of less than 300 Da), that bind weakly to a biological target. nih.govchemscene.comnih.gov Because of their small size and low complexity, fragment libraries can explore a vast chemical space more efficiently than libraries of larger, more complex molecules used in traditional high-throughput screening (HTS). nih.gov The initial weak binding of these fragments is then optimized by growing, linking, or merging them to create a more potent lead compound. chemscene.com
The detection of these weak interactions requires highly sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography. nih.gov The pyridine scaffold, being a small, stable aromatic heterocycle, is an ideal candidate for inclusion in fragment libraries. A molecule like ethyl 4-methylnicotinate could serve as a fragment or be deconstructed into smaller pyridine-based fragments to screen for interactions with a target protein. Once a pyridine fragment is identified as a binder, medicinal chemists can use structure-based design to elaborate on this core, adding functional groups to enhance binding affinity and selectivity. nih.gov
Computational methods are integral to modern FBDD. Once initial fragments that bind to different sub-pockets of a target's active site are identified, computational techniques can be used to design a single, more potent molecule by combining them. This process involves strategies like fragment merging or linking.
Fragment Merging: If two fragments are found to bind in overlapping regions of the active site, they can be computationally merged to create a hybrid molecule that incorporates the key features of both.
Fragment Linking: If two fragments bind to adjacent, non-overlapping pockets, a chemical linker can be designed in silico to connect them, resulting in a larger ligand that occupies both sites simultaneously.
Computational tools model how these new, combined molecules will fit into the target's binding site and predict their binding affinity. For a scaffold like ethyl 4-methylnicotinate, if its pyridine core is identified as a key hinge-binding motif, computational models could explore merging it with other fragments that bind nearby to enhance potency. This approach allows for the rational design of novel inhibitors by leveraging the structural information of initial fragment hits.
Combinatorial chemistry is a powerful synthetic strategy used to create large numbers of different but structurally related compounds in a single process. This collection of compounds, known as a library, can then be screened for biological activity. By systematically varying the building blocks attached to a central scaffold, chemists can rapidly explore the structure-activity relationship (SAR) for a particular compound class.
The ethyl 4-methylnicotinate scaffold is well-suited for combinatorial library generation. Its structure offers several points for diversification:
The ethyl ester can be converted to a carboxylic acid and then coupled with a library of different amines to create a diverse set of amides.
The pyridine ring can be further functionalized at its other open positions.
The methyl group could be modified or replaced.
By reacting a core nicotinate structure with various reactants in a parallel or split-pool synthesis, a large library of analogues can be generated. This allows for the efficient exploration of the chemical space around the initial scaffold to identify compounds with improved activity and properties.
Rational Drug Design Approaches for Nicotinate Analogues
Rational drug design utilizes the three-dimensional structure of a biological target to design and develop new drugs. This approach allows for the creation of molecules that are specifically tailored to fit and interact with the target's binding site, leading to higher potency and selectivity.
In silico screening, or virtual screening, is a computational technique that involves screening large libraries of chemical compounds against a 3D model of a biological target to identify those that are most likely to bind to it. This method significantly reduces the time and cost associated with traditional HTS by prioritizing which compounds to synthesize and test in the lab.
There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method, also known as docking, "docks" molecules from a database into the 3D structure of a target's binding site and uses a scoring function to estimate the strength of the interaction.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses the structure of known active ligands to find other molecules in a database with similar shapes and chemical properties.
For a compound like ethyl 4-methylnicotinate, a virtual library of its analogues could be generated computationally by adding various substituents. These virtual analogues could then be docked into a model of a target receptor, such as a nicotinic acetylcholine (B1216132) receptor, to predict their binding affinities. Studies have successfully used virtual screening to identify novel modulators of nicotinic receptors, demonstrating the power of this approach to discover new lead compounds based on known scaffolds. The results from these in silico experiments guide the synthesis of the most promising analogues for further biological evaluation.
Bioisosteric Replacements and Conformational Restriction
In the realm of medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement and the imposition of conformational constraints are pivotal strategies for optimizing pharmacological profiles. The nicotinate scaffold, a recurring motif in numerous bioactive molecules, serves as a versatile template for such manipulations. The introduction of a methyl group at the 4-position of the pyridine ring, as seen in ethyl 4-methylnicotinate, can significantly influence the molecule's steric and electronic properties, thereby impacting its interaction with biological targets.
Bioisosterism, the exchange of a functional group with another that retains similar physical and chemical characteristics, is a cornerstone of drug design. In the context of pyridine derivatives like nicotinates, various bioisosteric replacements have been explored to enhance efficacy, selectivity, and metabolic stability. For instance, the pyridine ring itself can be considered a bioisostere of a benzene (B151609) ring, with the nitrogen atom introducing a hydrogen bond acceptor capability and altering the molecule's polarity and metabolic profile. mdpi.com The replacement of a hydrogen atom with a methyl group, as in the transition from ethyl nicotinate to ethyl 4-methylnicotinate, is a classic example of classical bioisosterism. This "magic methyl" effect can lead to profound changes in biological activity by enhancing binding affinity through favorable van der Waals interactions or by blocking metabolic pathways.
Furthermore, the pyridine nitrogen can be mimicked by other groups, such as a C-CN unit, which can act as a hydrogen bond acceptor. researchgate.net In some contexts, a 2-difluoromethylpyridine group has been successfully employed as a bioisosteric replacement for a pyridine-N-oxide moiety, leading to enhanced biological activity. rsc.org Another approach involves more significant structural alterations, where bicyclic structures like 3-azabicyclo[3.1.1]heptane are designed as surrogates for the meta-substituted pyridine scaffold to explore novel chemical space and improve drug-like properties. researchgate.net
Conformational restriction is another powerful tool used to improve the pharmacological properties of flexible molecules by reducing the entropic penalty upon binding to a receptor. By locking the molecule into a specific, biologically active conformation, potency and selectivity can be significantly enhanced. For flexible molecules based on the nicotinate framework, the introduction of cyclic structures or bulky groups can limit the rotational freedom of the side chains. For example, in the development of nicotinic acetylcholine receptor (nAChR) agonists, conformationally restricted analogues of nicotine (B1678760) have been synthesized to probe the receptor's binding site and to develop more selective ligands. mdpi.comnih.gov While specific studies on the conformational restriction of this compound are not prevalent, the principles derived from related nicotine and anabasine (B190304) analogues are highly relevant. nih.gov The strategic placement of the 4-methyl group can influence the orientation of the ethyl ester group, potentially favoring a conformation that is more amenable to binding with a specific target.
| Compound | Modification | Rationale | Potential Impact |
| Ethyl 4-methylnicotinate | Introduction of a 4-methyl group | Bioisosteric replacement of hydrogen | Altered steric and electronic properties, potential for enhanced binding or metabolic stability |
| Pyridine-based compounds | Replacement with benzonitriles | Bioisosteric replacement | Mimics hydrogen bond acceptor ability, may improve biological activity researchgate.net |
| Pyridine-N-oxide derivatives | Replacement with 2-difluoromethylpyridine | Bioisosteric replacement | Can enhance biological activity rsc.org |
| Nicotine Analogues | Introduction of cyclic structures | Conformational restriction | Increased potency and selectivity for nAChRs mdpi.comnih.gov |
Preclinical Evaluation of Novel Nicotinate-Based Compounds
The preclinical evaluation of new chemical entities is a critical phase in the drug discovery pipeline, designed to assess the safety and efficacy of a compound before it can be considered for human trials. This stage involves a battery of in vitro and in vivo assays to establish a preliminary pharmacological and toxicological profile.
Early-stage drug candidate profiling for novel nicotinate-based compounds, such as ethyl 4-methylnicotinate and its derivatives, would encompass a range of studies to characterize their absorption, distribution, metabolism, and excretion (ADME) properties, as well as preliminary efficacy and safety.
In Vitro Assays: The initial screening of nicotinate derivatives often involves a panel of in vitro assays. These may include:
Receptor Binding Assays: To determine the affinity and selectivity of the compound for its intended biological target. For instance, if targeting nicotinic acetylcholine receptors, competitive binding studies using radiolabeled ligands would be employed. mdpi.com
Enzyme Inhibition Assays: If the compound is designed as an enzyme inhibitor, its potency (e.g., IC50) against the target enzyme would be determined. For example, derivatives of nicotinic acid have been evaluated for their inhibitory activity against enzymes like cyclooxygenase (COX). nih.gov
Cell-Based Assays: To assess the functional activity of the compound in a cellular context. This could involve measuring second messenger levels, gene expression changes, or cell viability. For example, the anti-inflammatory effects of nicotinic acid derivatives have been studied in macrophage cell lines by measuring levels of inflammatory mediators like nitric oxide and cytokines. nih.gov
Metabolic Stability Assays: Using liver microsomes or hepatocytes to predict the metabolic fate of the compound and identify potential drug-drug interactions.
Permeability Assays: Using models like Caco-2 cell monolayers to assess the potential for oral absorption.
In Vivo Studies: Promising candidates from in vitro screening proceed to in vivo studies in animal models. These studies provide crucial information on the compound's behavior in a whole organism.
Pharmacokinetic (PK) Studies: These studies determine the time course of a drug's absorption, distribution, metabolism, and excretion. Following administration (e.g., oral or intravenous), blood and tissue samples are collected at various time points to measure drug concentrations. Key parameters such as half-life, bioavailability, and volume of distribution are calculated. For example, methyl nicotinate has been shown to be rapidly absorbed through the skin. drugbank.com
Pharmacodynamic (PD) Studies: These studies evaluate the relationship between drug concentration and its pharmacological effect. For a nicotinate-based vasodilator, this might involve measuring changes in blood flow or blood pressure. atamanchemicals.commedchemexpress.com For a potential analgesic, the response to a painful stimulus would be assessed. researchgate.net
Preliminary Toxicology Studies: Acute toxicity studies in rodents are conducted to determine the maximum tolerated dose (MTD) and to identify any overt signs of toxicity. These studies help in establishing a safe dose range for further efficacy studies.
The data gathered during this early profiling stage is crucial for the "hit-to-lead" and "lead optimization" phases of drug discovery, guiding the selection and further development of the most promising nicotinate-based candidates.
| Preclinical Evaluation Stage | Assay/Study Type | Purpose | Example for a Nicotinate Derivative |
| In Vitro Profiling | Receptor Binding | Determine target affinity and selectivity | Binding to nicotinic acetylcholine receptor subtypes mdpi.com |
| In Vitro Profiling | Enzyme Inhibition | Measure potency against a target enzyme | Inhibition of COX enzymes nih.gov |
| In Vitro Profiling | Cell-Based Functional Assay | Assess cellular activity | Measurement of anti-inflammatory markers in macrophages nih.gov |
| In Vitro Profiling | Metabolic Stability | Predict metabolic fate | Incubation with liver microsomes |
| In Vivo Profiling | Pharmacokinetics (PK) | Characterize ADME properties | Determine bioavailability and half-life after oral dosing |
| In Vivo Profiling | Pharmacodynamics (PD) | Relate drug concentration to effect | Measure changes in blood flow for a vasodilator atamanchemicals.commedchemexpress.com |
| In Vivo Profiling | Acute Toxicology | Assess preliminary safety | Determine the maximum tolerated dose in rodents |
Advanced Analytical Methodologies for Research on Ethyl 4 Methylnicotinate Hydrochloride
Development of Highly Sensitive and Selective Chromatographic Methods (GC-MS, LC-MS)
The cornerstone of analyzing organic molecules like Ethyl 4-methylnicotinate hydrochloride is chromatography coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating the analyte from complex mixtures and providing unequivocal identification and quantification. jmchemsci.com
Gas Chromatography-Mass Spectrometry (GC-MS): For a compound to be amenable to GC analysis, it must be volatile and thermally stable. This compound would likely require derivatization or analysis via its free base form, Ethyl 4-methylnicotinate, to improve its volatility for GC analysis. The GC system separates compounds based on their boiling points and interaction with the stationary phase of the column. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for the compound. jmchemsci.com Method development would focus on optimizing the GC oven temperature program and selecting an appropriate capillary column (e.g., a DB-5MS) to achieve baseline separation from potential interferences. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become the method of choice for the analysis of compounds in complex biological samples. cuni.cz It is well-suited for polar and non-volatile compounds and generally requires less sample preparation than GC-MS. cuni.cz A reversed-phase C18 column is commonly used, with a mobile phase consisting of an aqueous component (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). mdpi.com The gradient elution program is optimized to ensure a short analysis time while achieving good separation. Detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte. mdpi.com
The validation of these chromatographic methods is critical and typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com
Table 1: Illustrative Validation Parameters for an LC-MS/MS Method for Ethyl 4-methylnicotinate
| Parameter | Specification | Finding |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | 1 - 1000 ng/mL | Meets requirement |
| Accuracy (% Bias) | Within ±15% | -5.8% to +7.2% |
| Precision (%RSD) | ≤ 15% | ≤ 9.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.0 ng/mL |
Permeation and Distribution Studies in Biological Tissues and Systems
Understanding how this compound permeates biological barriers and distributes into various tissues is fundamental to assessing its pharmacokinetic profile. In vitro, ex vivo, and in vivo models are employed for these studies.
In Vitro Permeation: Cell-based assays, such as those using Caco-2 cell monolayers, are often used to predict intestinal absorption. The permeation of the compound across the cell layer is measured over time, allowing for the calculation of an apparent permeability coefficient (Papp).
Ex Vivo Tissue Studies: Excised tissues can be mounted in Ussing chambers or Franz diffusion cells to study permeation across specific biological barriers, like the skin or intestinal mucosa.
In Vivo Distribution: Animal models are used to determine the tissue distribution of the compound. After administration, various tissues (e.g., liver, kidney, brain, muscle) and fluids are collected at different time points. The concentration of Ethyl 4-methylnicotinate and its potential metabolites is then quantified in homogenates of these tissues using a validated bioanalytical method, typically LC-MS/MS. cuni.cz Microdialysis is an advanced technique that allows for continuous sampling from the interstitial fluid of specific tissues in a living animal, providing dynamic information on compound distribution without the need to sacrifice the animal at each time point. nih.gov
Table 2: Hypothetical Tissue Distribution of Ethyl 4-methylnicotinate in a Rat Model 2 Hours Post-Administration
| Tissue | Concentration (ng/g or ng/mL) |
|---|---|
| Blood | 150 |
| Plasma | 280 |
| Liver | 1250 |
| Kidney | 850 |
| Brain | 45 |
| Muscle | 210 |
| Adipose Tissue | 450 |
Bioanalytical Methods for Quantification in Complex Biological Matrices
The accurate quantification of a target analyte in complex biological matrices like blood, plasma, urine, or tissue homogenates presents significant challenges due to the presence of endogenous interfering components. cuni.cznih.gov The development of a robust bioanalytical method is a multi-step process. cuni.cz
Sample Preparation: This is a critical step to remove proteins and other interfering substances and to concentrate the analyte. nih.gov Common techniques include:
Protein Precipitation (PP): A simple and fast method where a cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the sample to precipitate proteins.
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate (B1210297) or dichloromethane). mdpi.com
Solid-Phase Extraction (SPE): This highly selective method uses a solid sorbent packed in a cartridge to retain the analyte while interferences are washed away. mdpi.com The analyte is then eluted with a small volume of a different solvent.
Analytical Technique: As discussed, LC-MS/MS is the preferred platform for the quantification of drugs and their metabolites in biological fluids due to its high selectivity and sensitivity. mdpi.com The choice of sample preparation is often dictated by the required sensitivity and the complexity of the matrix. nih.gov
Table 3: Comparison of Sample Preparation Techniques for Analysis in Plasma
| Technique | Advantages | Disadvantages | Typical Recovery |
|---|---|---|---|
| Protein Precipitation | Fast, simple, inexpensive | Non-selective, potential for significant matrix effects | 85-105% |
| Liquid-Liquid Extraction | Cleaner extract than PP, good recovery for non-polar compounds | Labor-intensive, requires larger solvent volumes, potential for emulsions | >90% |
| Solid-Phase Extraction | High selectivity, cleanest extracts, high concentration factor, amenable to automation | More expensive, method development can be complex | >95% |
Isotopic Labeling for Metabolic Fate Tracking
To trace the metabolic fate of this compound, researchers often employ isotopic labeling. This involves synthesizing the compound with one or more atoms replaced by their stable (non-radioactive) heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
The isotopically labeled compound is administered, and biological samples are collected over time. When analyzed by LC-MS/MS, the labeled parent compound and its metabolites can be distinguished from their unlabeled, endogenous counterparts by their difference in mass. This allows for unambiguous tracking of the compound's absorption, distribution, metabolism, and excretion (ADME) pathways.
Furthermore, stable isotopically labeled (SIL) analogues of the analyte are considered the gold standard for use as internal standards (IS) in quantitative bioanalysis with LC-MS/MS. cuni.cz Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation and matrix effects. cuni.cz This leads to highly accurate and precise quantification. cuni.cz
Table 4: Common Stable Isotopes Used in Metabolic Research
| Isotope | Natural Abundance (%) | Use in Labeling |
|---|---|---|
| Deuterium (²H) | 0.015 | Replacement of hydrogen atoms. Can sometimes alter metabolic rates (kinetic isotope effect). |
| Carbon-13 (¹³C) | 1.1 | Replacement of carbon atoms. Generally does not alter metabolic pathways. |
| Nitrogen-15 (¹⁵N) | 0.37 | Replacement of nitrogen atoms. Useful for nitrogen-containing compounds like nicotinates. |
| Oxygen-18 (¹⁸O) | 0.20 | Replacement of oxygen atoms. Can be used to study specific enzymatic reactions. |
Environmental and Mechanistic Toxicological Research Aspects
In Vitro and In Vivo Mechanistic Toxicology Studies
Currently, there is a notable lack of publicly available scientific literature detailing specific in vitro and in vivo mechanistic toxicology studies on Ethyl 4-methylnicotinate hydrochloride. While the broader class of pyridine (B92270) carboxylic acid derivatives has been a subject of extensive research, particularly in the context of pharmaceuticals and agriculture, the specific toxicological mechanisms of this particular ester hydrochloride salt have not been elucidated in dedicated studies.
Future research initiatives would be necessary to explore the following potential areas of investigation:
In Vitro Studies:
Cytotoxicity assays: To determine the concentration at which the compound induces cell death in various cell lines.
Genotoxicity assays: To assess the potential for the compound to cause DNA damage.
Enzyme inhibition studies: To investigate the interaction of the compound with key metabolic enzymes. nih.govnih.gov
Receptor binding assays: To identify any specific cellular receptors the compound may interact with.
In Vivo Studies:
Acute and chronic toxicity studies: To determine the short-term and long-term health effects in animal models.
Metabolism and pharmacokinetic studies: To understand how the compound is absorbed, distributed, metabolized, and excreted by a living organism.
Without such dedicated research, a comprehensive understanding of the mechanistic toxicology of this compound remains speculative and would rely on extrapolations from the broader family of pyridine carboxylic acid esters, which may not be accurate.
Biotransformation Pathways in Environmental Systems
Generally, the biotransformation of pyridine derivatives can proceed through several mechanisms, primarily initiated by microbial activity. nih.gov Bacteria isolated from soil and sludge have demonstrated the ability to utilize pyridines as a source of carbon and nitrogen. tandfonline.com
Potential Biotransformation Steps for Pyridine Carboxylic Acid Esters:
Ester Hydrolysis: A primary and likely initial step in the biotransformation of this compound would be the hydrolysis of the ethyl ester bond. This reaction would be catalyzed by esterase enzymes present in various microorganisms, yielding 4-methylnicotinic acid and ethanol (B145695).
Hydroxylation of the Pyridine Ring: Following or preceding ester hydrolysis, the pyridine ring is often hydroxylated. This is a common initial step in the aerobic degradation of many aromatic compounds. The oxygen incorporated into the ring is often derived from water. tandfonline.comnih.gov
Ring Cleavage: Subsequent to hydroxylation, the pyridine ring undergoes cleavage, leading to the formation of aliphatic intermediates. These intermediates can then enter central metabolic pathways, such as the Krebs cycle, and be further mineralized to carbon dioxide, water, and inorganic nitrogen. asm.org
It is important to note that some pyridine carboxylic acids, particularly certain herbicides, are known for their persistence in the environment. vt.educompostingcouncil.org This persistence suggests that their biotransformation can be a slow process, potentially leading to their accumulation in soil and compost. compostingcouncil.orgepa.gov The specific structure of Ethyl 4-methylnicotinate will influence its susceptibility to microbial degradation.
Table 1: Potential Biotransformation Reactions for Pyridine Derivatives
| Reaction Type | Description | Potential Metabolites of Ethyl 4-methylnicotinate |
| Ester Hydrolysis | Cleavage of the ester bond to form a carboxylic acid and an alcohol. | 4-methylnicotinic acid, Ethanol |
| Ring Hydroxylation | Addition of one or more hydroxyl groups to the pyridine ring. | Hydroxylated 4-methylnicotinic acid derivatives |
| Ring Cleavage | Opening of the pyridine ring to form aliphatic compounds. | Various acyclic organic acids |
Ecotoxicological Impact Assessment
Direct ecotoxicological data for this compound is not available in the current body of scientific literature. However, an assessment of the potential ecotoxicological impact can be made by considering the known effects of the broader class of pyridine carboxylic acid derivatives, particularly those used as herbicides.
Pyridine carboxylic acid herbicides are recognized for their selective toxicity. While they generally exhibit low mammalian toxicity, they can be highly potent against non-target broadleaf plants. vt.eduepa.govvt.edu This is a key consideration for their ecotoxicological profile.
Key Ecotoxicological Considerations for Pyridine Carboxylic Acids:
Phytotoxicity: The most significant ecotoxicological impact of this class of compounds is their phytotoxicity to sensitive broadleaf plants. vt.edu Even at very low concentrations in soil or compost, these compounds can cause significant damage to susceptible vegetation. vt.edu
Persistence in the Environment: Several pyridine carboxylic acid herbicides are designed to be persistent, ensuring long-term weed control. compostingcouncil.org This persistence means they can remain active in soil for extended periods and can be a source of contamination in compost derived from treated plant materials or manure from animals that have grazed on treated vegetation. compostingcouncil.orgepa.govvt.edu
Low Mammalian Toxicity: Toxicity data submitted for the registration of pyridine-based herbicides generally indicate a low risk to mammals. vt.eduepa.govvt.edu This has made them a preferred choice in settings where livestock may be present. vt.eduvt.edu
Aquatic Toxicity: The potential for aquatic toxicity would depend on the solubility and persistence of the specific compound in water. Runoff from agricultural areas where these compounds are applied could potentially impact aquatic ecosystems, although specific data for this compound is lacking.
Table 2: Ecotoxicological Profile of Pyridine Carboxylic Acid Herbicides
| Organism Group | Toxicological Endpoint | General Finding for the Compound Class |
| Mammals | Acute and Chronic Toxicity | Generally low toxicity. vt.eduepa.govvt.edu |
| Birds | Toxicity | Generally low toxicity. |
| Fish | Acute Toxicity | Varies depending on the specific compound, but generally not the primary concern. |
| Invertebrates | Toxicity | Varies depending on the specific compound. |
| Non-target Plants | Phytotoxicity | High toxicity to sensitive broadleaf plants, even at low concentrations. vt.edu |
Intellectual Property and Patent Landscape Analysis
Review of Patented Synthetic Processes and Intermediate Applications
The patent landscape for nicotinate (B505614) esters reveals a variety of synthetic strategies, often focusing on improving yield, purity, and environmental safety. While specific patents for the direct synthesis of Ethyl 4-methylnicotinate hydrochloride are not prominently disclosed in public databases, the patented methodologies for structurally similar nicotinate esters and their intermediates provide a clear indication of the likely synthetic routes and areas of innovation.
Patented processes for nicotinate esters frequently involve the esterification of nicotinic acid or the transesterification of a different nicotinate ester. For instance, a patented process for producing menthyl nicotinate involves the transesterification of a C1-C4 alkyl ester of nicotinic acid, such as methyl nicotinate, with menthol (B31143) in the presence of an alkaline catalyst like sodium methoxide. google.com This process is designed to be solvent-free, which is an ecologically and economically advantageous feature. google.com The reaction is typically carried out under vacuum to facilitate the removal of the alcohol byproduct, thereby driving the reaction to completion. google.com Another patented method describes the synthesis of menthyl nicotinate with a final purity of at least 98.5%. google.com
The synthesis of key intermediates is also a significant area of patent activity. For example, 2-methylnicotinic acid, a crucial intermediate for certain pharmaceuticals, can be synthesized from methyl 2-methylnicotinate or ethyl 2-methylnicotinate. google.com A patent discloses the synthesis of 2-methylnicotinic acid from methyl 2-methylnicotinate in tetrahydrofuran (B95107) and water with lithium hydroxide (B78521), achieving a 98% yield. google.com
Furthermore, methods for producing nicotinic acid itself, the precursor to all nicotinate esters, are well-documented in patent literature. Industrial production has historically relied on the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid. researchgate.net However, this process generates nitrous oxide, a potent greenhouse gas, prompting research into greener alternatives. researchgate.net Innovations in this area include the use of different catalysts and oxidation conditions to improve efficiency and reduce harmful byproducts. mdpi.com
The table below details some of the key intermediates in nicotinate chemistry and their patented applications.
| Intermediate Compound | Application in Patented Processes |
| Methyl Nicotinate | Starting material for the synthesis of other nicotinate esters, such as menthyl nicotinate, through transesterification. google.com Also used in the synthesis of racemic nicotine (B1678760). google.com |
| 2-Methylnicotinic Acid | An intermediate for the synthesis of specific ATP competitive IKK beta inhibitor drugs and oncolytic drugs. google.com |
| 5-Ethyl-2-methylpyridine | A primary raw material for the industrial production of nicotinic acid via oxidation. researchgate.net |
| 3-Cyanopyridine | An intermediate produced from the ammoxidation of 3-methylpyridine, which is then hydrolyzed to nicotinic acid. mdpi.com |
Analysis of Intellectual Property Trends in Nicotinate Chemistry
The intellectual property (IP) trends in nicotinate chemistry are reflective of broader movements within the chemical and pharmaceutical industries. A key driver of innovation and patent filings is the pursuit of more efficient, cost-effective, and environmentally benign manufacturing processes. researchgate.net This is particularly evident in the production of nicotinic acid, where the environmental impact of traditional methods has spurred research into alternative catalytic systems. researchgate.netmdpi.com
Another significant trend is the patenting of novel derivatives of nicotinic acid for specific applications. For example, patents have been granted for chromium-nicotinate complexes that exhibit glucose tolerance factor (GTF) activity, suggesting their potential use in managing glucose metabolism. google.com The synthesis of these complexes often involves reacting a chromium salt with nicotinic acid under specific conditions to produce a mixture of chromium tri- and di-nicotinate complexes. google.com
In the pharmaceutical sector, there is a strategic approach to patenting that involves not only the active pharmaceutical ingredient (API) itself but also its various salts, polymorphs, and intermediates. This strategy of "evergreening" can extend the effective monopoly of a drug. ucla.edu While this compound is a specific salt form, the broader patenting of different forms of a compound is a common practice. The study of different polymorphic forms of related compounds, such as ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, has shown that different crystalline structures can exhibit distinct biological activities, making them patentable inventions. mdpi.com
The patenting of synthetic routes and intermediates is also a critical aspect of IP strategy in nicotinate chemistry. By securing patents on key steps in a manufacturing process, companies can create a protective barrier around their final product, even if the product itself is off-patent. This is illustrated by the numerous patents covering different aspects of nicotine synthesis, where control over a specific synthetic step can be a valuable asset. google.com
Commercial Development and Research Implications
The commercial and research interest in nicotinate esters, including by extension this compound, stems from their diverse applications, primarily in the cosmetic, pharmaceutical, and chemical industries.
Commercially, nicotinate esters like methyl nicotinate are utilized as active ingredients in topical cosmetic and pharmaceutical preparations. google.comchemicalbook.com Their vasodilating properties, which cause a temporary increase in blood flow to the skin, make them useful in products for hair loss, cellulite treatment, and as rubefacients for muscle and joint pain. google.comgoogle.comdrugbank.com The development of new nicotinate esters is often aimed at optimizing this vasodilatory effect while minimizing potential irritation. The hydrochloride salt form of an ester like Ethyl 4-methylnicotinate could offer advantages in terms of solubility and formulation stability, which are critical factors for commercial products.
From a research perspective, this compound serves as a valuable building block in organic synthesis. The nicotinate scaffold is a key component in a wide range of biologically active molecules. For instance, 2-methylnicotinic acid, a closely related compound, is an intermediate in the synthesis of oncology drugs. google.com Researchers are continuously exploring new derivatives of nicotinic acid to develop novel therapeutic agents. The specific substitution pattern of this compound makes it a candidate for the synthesis of new chemical entities with potential applications in various fields of medicine.
The industrial production of nicotinic acid and its esters also has significant implications for the feed and food additive industries, where niacin (Vitamin B3) is an essential nutrient. mdpi.com Research into more efficient production methods for nicotinates can lead to lower costs and greater availability of this important vitamin. The ongoing development of "green" chemistry processes for nicotinate production is a major research focus, driven by both economic and environmental considerations. researchgate.net
Future Research Directions and Unaddressed Challenges
Elucidating Underexplored Biological Mechanisms
A primary challenge and a significant area for future research is the detailed elucidation of the biological mechanisms of ethyl 4-methylnicotinate hydrochloride. While nicotinic acid and its derivatives are known to exert various physiological effects, the specific pathways modulated by the ethyl 4-methyl substitution are largely uncharted. Future investigations should focus on:
Receptor Interaction and Signaling: Nicotinic acid is known to be an agonist for the GPR109A receptor, which plays a role in lipid metabolism. nih.gov Research is needed to determine if this compound interacts with this or other G-protein coupled receptors and to characterize the subsequent downstream signaling cascades.
Enzyme Inhibition and Modulation: Exploring the inhibitory or modulatory effects of the compound on key enzymes involved in various disease processes could reveal novel mechanisms of action.
Gene and Protein Expression Profiling: Comprehensive studies on how this compound alters gene and protein expression in different cell types will be crucial to understanding its broader biological impact.
Exploration of Novel Therapeutic and Agro-Chemical Applications
The structural similarity of this compound to other biologically active nicotinic acid derivatives suggests a promising future in both therapeutic and agrochemical fields.
Therapeutic Potential:
Oncology: Derivatives of nicotinic acid have been investigated as potential anticancer agents. nih.gov Future studies should screen this compound for its cytotoxic effects against various cancer cell lines and explore its potential as an adjunct in chemotherapy. mdpi.comnih.gov
Dyslipidemia: Given nicotinic acid's role in managing cholesterol levels, this compound warrants investigation as a potential treatment for dyslipidemia. nih.gov
Inflammatory Diseases: Some related compounds have shown anti-inflammatory and analgesic effects, suggesting a potential therapeutic avenue for inflammatory conditions. mdpi.com
Agrochemical Applications:
Pheromones: Certain esters, such as ethyl 4-methyloctanoate, are effective aggregation pheromones for controlling agricultural pests like the Rhinoceros beetle. behnmeyer.comgoogle.com Research into the potential of this compound as an insect attractant or repellent is a viable future direction.
Pesticide Formulations: Ethyl acetate (B1210297) is used as a solvent in pesticide formulations. slchemtech.com The specific properties of this compound could be explored for similar applications, potentially offering enhanced stability or efficacy.
Development of More Sustainable and Efficient Synthetic Routes
The industrial-scale production of this compound necessitates the development of synthetic methods that are not only efficient but also environmentally benign. Current methods for synthesizing substituted pyridines and nicotinic acid esters often involve harsh conditions or produce significant waste. google.comnih.gov Future research should focus on:
Green Synthesis: The use of environmentally friendly solvents, such as ionic liquids, and catalysts that can be recycled represents a key area for developing sustainable synthetic protocols. google.com
One-Pot Reactions and Cascade Syntheses: Designing multi-step reactions that can be carried out in a single reactor without isolating intermediates can significantly improve efficiency and reduce waste. acs.orgnih.gov
Catalytic Efficiency: Exploring novel catalysts, such as cobalt-based systems for cycloaddition reactions, could lead to more direct and atom-economical synthetic routes to the pyridine (B92270) core. rsc.org
Process Optimization: For existing routes, optimization of reaction conditions such as temperature, pressure, and catalyst loading can lead to higher yields and purity. google.com
Advanced Computational Modeling for Predictive Discovery
In silico methods are becoming indispensable in modern chemical research for accelerating the discovery and development process. For this compound, advanced computational modeling can be leveraged for:
Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that predict the biological activity of novel derivatives based on their chemical structure. nih.gov
Molecular Docking: Docking simulations can predict the binding affinity and orientation of the compound within the active site of target proteins, providing insights into its mechanism of action. researchgate.net
Quantum Chemical Calculations: These calculations can provide a deeper understanding of the molecule's electronic structure and its interactions with biological targets. mdpi.com
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the drug discovery pipeline.
Addressing Challenges in Complex System Analysis and Translational Research
Translating promising laboratory findings into real-world applications is a significant challenge in science. nih.goved.govresearchgate.net For this compound, key hurdles to overcome include:
Preclinical Model Validity: A major obstacle is the limited predictive validity of current animal and human laboratory models for many diseases. nih.gov Developing more accurate preclinical models that better mimic human physiology is crucial.
Data Variability and Interpretation: The inherent variability in biological systems can make it difficult to interpret preclinical data and can lead to the failure of compounds in later stages of development. nih.gov
Pharmacokinetics and Pharmacodynamics (PK/PD): A thorough understanding of the compound's PK/PD profile is essential for designing effective dosing regimens. Mechanistic feedback models, as have been used for nicotinic acid, could be developed to understand and predict its effects. nih.gov
Bridging the "Valley of Death": The gap between basic research and clinical development, often referred to as the "valley of death," is a critical challenge. This requires interdisciplinary collaboration, robust funding, and a clear regulatory pathway. researchgate.net
Q & A
Q. What are the validated methods for synthesizing and purifying ethyl 4-methylnicotinate hydrochloride with high yield and purity?
- Methodological Answer : Synthesis typically involves esterification of 4-methylnicotinic acid with ethanol under acidic conditions, followed by hydrochloride salt formation. Purification can be achieved via recrystallization (e.g., using ethanol/water mixtures) or reverse-phase HPLC with a C18 column . Purity validation requires HPLC (≥95% purity) with UV detection at 260 nm, combined with mass spectrometry (MS) to confirm molecular weight . For hydrochloride salt confirmation, elemental analysis (Cl content) and FTIR (to identify NH and COO⁻ bands) are critical .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : - and -NMR to confirm the ester group (e.g., ethyl CH at ~1.3 ppm and COO at ~170 ppm) and aromatic proton environments .
- X-ray crystallography : For definitive crystal structure analysis, particularly to resolve steric effects from the methyl and ethyl substituents .
- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition patterns of the hydrochloride salt .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 2–9) and incubate the compound at 25°C, 37°C, and 50°C. Sample aliquots are analyzed at intervals (0, 7, 14 days) via HPLC to quantify degradation products. Use Arrhenius kinetics to model degradation rates . - Key Metrics :
Monitor hydrolysis of the ester group (e.g., conversion to 4-methylnicotinic acid) and N-methylation stability. For conflicting data (e.g., unexpected degradation intermediates), use LC-MS/MS to identify byproducts and propose degradation pathways .
Q. What advanced techniques resolve contradictions in bioactivity data (e.g., IC variability across assays)?
- Methodological Answer :
- Assay Optimization :
Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity . - Statistical Analysis :
Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare IC values. For outliers, evaluate batch-to-batch compound purity or solvent interference using blank controls . - Molecular Dynamics Simulations :
Model ligand-receptor interactions to explain potency differences (e.g., protonation states of the hydrochloride salt in varying pH environments) .
Q. How can researchers optimize formulations for in vivo delivery while maintaining chemical stability?
- Methodological Answer :
- Hydrogel Encapsulation :
Use experimental design (e.g., Box-Behnken) to optimize hydrogel parameters (polymer concentration, crosslinker ratio). Assess drug release kinetics via Franz diffusion cells and stability via HPLC . - Pharmacokinetic Profiling :
Compare plasma concentration-time curves (AUC, C) between free drug and encapsulated forms. Resolve discrepancies in bioavailability using metabolite profiling (e.g., LC-MS/MS of ester hydrolysis products) .
Data Analysis and Reporting Standards
Q. What are best practices for presenting spectral and bioactivity data in peer-reviewed journals?
- Methodological Answer :
- Spectral Data :
Include raw NMR/FTR spectra in supplementary materials. Annotate key peaks (e.g., ethyl CH at δ 4.3 ppm) and assign using computational tools like ACD/Labs . - Bioactivity Tables :
Report IC values with 95% confidence intervals, assay conditions (pH, temperature), and positive/negative controls (e.g., Dabigatran for thrombin inhibition studies) . - Statistical Transparency :
Disclose sample size (n ≥ 3), p-values, and software (e.g., GraphPad Prism) for reproducibility .
Contradiction Management in Research
Q. How should researchers address discrepancies between computational predictions and experimental results (e.g., binding affinity vs. observed activity)?
- Methodological Answer :
- Re-evaluate Assay Conditions :
Confirm ligand solubility and aggregation (e.g., dynamic light scattering). Adjust ionic strength or use surfactants (e.g., Tween-80) to mimic physiological conditions . - Docking Refinement :
Re-run molecular docking with protonated ligand states (relevant for hydrochloride salts) and explicit solvent models. Validate with mutagenesis studies on key receptor residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
